N-Depropyl Propafenone-d5 Oxalate Salt

Overview

Description

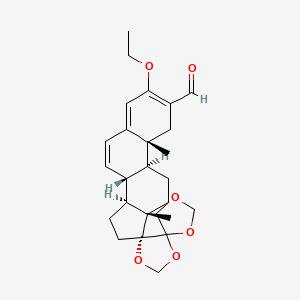

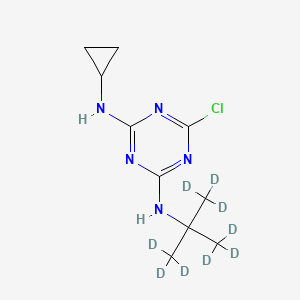

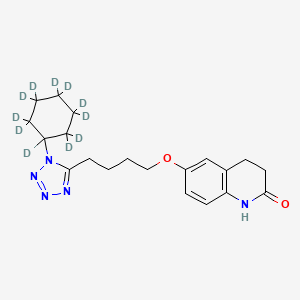

N-Depropyl Propafenone-d5 Oxalate Salt is a labeled metabolite of Propafenone . It is used for proteomics research . The molecular formula is C18H16D5NO3.C2H2O4 and the molecular weight is 394.43 .

Molecular Structure Analysis

The molecular formula of this compound is C18H16D5NO3.C2H2O4 . This indicates that it contains 18 carbon atoms, 16 hydrogen atoms, 5 deuterium atoms (a stable isotope of hydrogen), 1 nitrogen atom, 3 oxygen atoms, 2 carbon atoms, and 4 oxygen atoms.

Physical and Chemical Properties Analysis

The molecular weight of this compound is 394.43 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources retrieved.

Scientific Research Applications

Pharmacokinetic and Bioavailability Studies

N-Depropyl Propafenone (NDP), a major metabolite of Propafenone, has been a subject of pharmacokinetic and bioavailability studies. Gupta et al. (2017) developed and validated a high-performance liquid chromatography/tandem mass spectrometry method for the quantification of Propafenone and its metabolites including NDP in human plasma. This method is instrumental in pharmacokinetic, bioavailability, and bioequivalence studies, demonstrating the relevance of NDP in understanding the metabolism and distribution of Propafenone in the human body (Gupta, Chaurasia & Mishra, 2017).

Inhibition of Cardiac Myocyte Repolarizing K+ Currents

Another significant application of NDP is in the study of cardiac electrophysiology. Cahill and Gross (2004) explored how Propafenone and its metabolites, including NDP, interact with repolarizing K+ currents in rabbit ventricular myocytes. Their research revealed that all three compounds potently inhibited IKr (a rapid component of the delayed rectifier K+ current), providing insights into the anti- and proarrhythmic activities of Propafenone in vivo (Cahill & Gross, 2004).

Concentration-Dependent Stereoselectivity in Metabolism

Zhou et al. (2003) investigated the stereoselective N-depropylation metabolism of Propafenone, focusing on the concentration dependency of this process using a cell line expressing human CYP1A2. Their study highlights the complex dynamics of Propafenone metabolism, including its enantioselective aspects, which are crucial for understanding the drug's behavior at different concentrations and for the development of personalized medical treatments (Zhou, Yao, Yu & Zeng, 2003).

Analytical Techniques for Drug Monitoring

Shirayama et al. (2018) developed an HPLC method with ultraviolet detection for the simultaneous determination of serum Propafenone and its metabolites, including NDP. This method is essential for assessing the disposition of Propafenone and its metabolites in pharmacokinetic studies and for therapeutic drug monitoring, ensuring patient safety and efficacy of the treatment (Shirayama, Doki, Sekiguchi, Aonuma, Kohda & Homma, 2018).

Properties

IUPAC Name |

1-[2-(3-amino-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.C2H2O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14;3-1(4)2(5)6/h1-9,15,20H,10-13,19H2;(H,3,4)(H,5,6)/i12D2,13D2,15D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGRCTLZIBOZHC-VWJSXAESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)

![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563051.png)